molecular formula C17H12N4O2 B2682643 2-(1H-1,2,3-benzotriazol-1-yl)-3-(methylamino)-1,4-dihydronaphthalene-1,4-dione CAS No. 371210-36-5

2-(1H-1,2,3-benzotriazol-1-yl)-3-(methylamino)-1,4-dihydronaphthalene-1,4-dione

Cat. No.: B2682643
CAS No.: 371210-36-5
M. Wt: 304.309
InChI Key: YZONVVFJHCLCDX-UHFFFAOYSA-N
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Description

2-(1H-1,2,3-benzotriazol-1-yl)-3-(methylamino)-1,4-dihydronaphthalene-1,4-dione is a complex organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of a benzotriazole moiety attached to a naphthalene ring system, which is further substituted with a methylamino group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-3-(methylamino)-1,4-dihydronaphthalene-1,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzotriazole Moiety: The synthesis begins with the preparation of the benzotriazole moiety, which can be achieved by the reaction of o-phenylenediamine with nitrous acid.

    Attachment to Naphthalene Ring: The benzotriazole moiety is then attached to a naphthalene ring system through a nucleophilic substitution reaction.

    Introduction of Methylamino Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-benzotriazol-1-yl)-3-(methylamino)-1,4-dihydronaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone derivatives.

    Substitution: The benzotriazole moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted benzotriazole derivatives.

Scientific Research Applications

2-(1H-1,2,3-benzotriazol-1-yl)-3-(methylamino)-1,4-dihydronaphthalene-1,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-3-(methylamino)-1,4-dihydronaphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The benzotriazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. The naphthoquinone moiety can undergo redox reactions, generating reactive oxygen species that can induce cellular damage and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-1,2,3-benzotriazol-1-yl)-1,4-naphthoquinone
  • 3-(methylamino)-1,4-dihydronaphthalene-1,4-dione
  • 2-(1H-1,2,3-benzotriazol-1-yl)-3-amino-1,4-dihydronaphthalene-1,4-dione

Uniqueness

The uniqueness of 2-(1H-1,2,3-benzotriazol-1-yl)-3-(methylamino)-1,4-dihydronaphthalene-1,4-dione lies in its combined structural features, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-(benzotriazol-1-yl)-3-(methylamino)naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O2/c1-18-14-15(21-13-9-5-4-8-12(13)19-20-21)17(23)11-7-3-2-6-10(11)16(14)22/h2-9,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZONVVFJHCLCDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=O)C2=CC=CC=C2C1=O)N3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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